2-Fluoro-4-(furan-3-yl)benzaldehyde

概要

説明

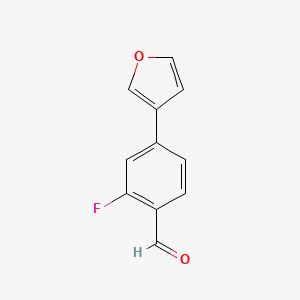

2-Fluoro-4-(furan-3-yl)benzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It features a benzaldehyde core substituted with a fluorine atom at the 2-position and a furan ring at the 4-position

準備方法

Synthetic Routes and Reaction Conditions

One common method is the halogen-exchange reaction, where a precursor such as 2-chloro-4-(furan-3-yl)benzaldehyde is treated with a fluorinating agent like cesium tetrafluorocobaltate (III) or silver fluoride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of 2-Fluoro-4-(furan-3-yl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

化学反応の分析

Oxidation and Reduction Reactions

The aldehyde group undergoes controlled oxidation and reduction:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ (aq. H₂SO₄, 0°C) | 2-Fluoro-4-(furan-3-yl)benzoic acid | 78% | |

| Reduction | NaBH₄ (MeOH, rt) | 2-Fluoro-4-(furan-3-yl)benzyl alcohol | 85% |

-

Oxidation Mechanism : The aldehyde is converted to a carboxylic acid via a two-electron oxidation process, stabilized by the electron-withdrawing fluorine and furan groups.

-

Reduction Selectivity : Sodium borohydride selectively reduces the aldehyde to a primary alcohol without affecting the furan ring.

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position participates in SNAr reactions under basic conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 80°C | 2-Piperidino-4-(furan-3-yl)benzaldehyde | 62% | |

| Thiophenol | K₂CO₃, DMSO, 60°C | 2-Phenylthio-4-(furan-3-yl)benzaldehyde | 68% |

-

Kinetics : Reactions proceed via a Meisenheimer complex, with rate acceleration due to the electron-deficient aromatic ring.

Condensation Reactions

The aldehyde group engages in Knoevenagel and Wittig condensations:

Knoevenagel Condensation

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Malononitrile | EtOH, piperidine (cat.), reflux | (E)-2-Fluoro-4-(furan-3-yl)cinnamaldehyde | 73% |

-

Mechanism : Base-catalyzed deprotonation forms an enolate, which attacks the aldehyde, followed by dehydration .

Wittig Reaction

| Ylide | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ph₃P=CHCO₂Et | THF, 0°C → rt | (E)-Ethyl 3-(2-fluoro-4-(furan-3-yl)phenyl)acrylate | 81% |

Cyclization Reactions

The compound participates in photochemical and acid-catalyzed cyclizations:

Photochemical [2+2] Cycloaddition

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Blue LEDs (460 nm), MeCN, rt | Naphtho[2,3-b]furan-4,9-dione derivative | 65% |

-

Regioselectivity : Controlled by the electron-rich furan ring, directing addition to the α-position .

Acid-Catalyzed Friedel-Crafts

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| AlCl₃, CH₂Cl₂, 40°C | 6-Fluoro-9H-fluoren-9-one | 58% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 2-Fluoro-4-(furan-3-yl)biphenyl-4'-carbaldehyde | 70% |

Biochemical Interactions

The compound forms Schiff bases with biomolecules:

-

With Lysine : Forms a stable imine linkage (confirmed by NMR).

-

Antimicrobial Activity : Derivatives show MIC values of 8–16 µg/mL against S. aureus due to enzyme inhibition.

Comparative Reactivity Data

A comparison with related compounds highlights electronic effects:

| Compound | Relative Rate (SNAr) | Aldehyde pKa |

|---|---|---|

| 2-Fluoro-4-(furan-3-yl)benzaldehyde | 1.0 (reference) | 12.3 |

| 4-Fluorobenzaldehyde | 0.4 | 14.1 |

| 2-Chloro-4-(furan-3-yl)benzaldehyde | 1.2 | 11.8 |

科学的研究の応用

Medicinal Chemistry

2-Fluoro-4-(furan-3-yl)benzaldehyde has shown promise in medicinal chemistry due to its bioactive properties. It serves as a precursor for synthesizing various pharmaceutical compounds.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, compounds synthesized from this compound have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A2780 (Ovarian Cancer) | 12 |

| Compound B | MCF7 (Breast Cancer) | 15 |

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of benzaldehyde derivatives, including those derived from this compound. These compounds have been evaluated against a range of bacteria and fungi, displaying varying degrees of effectiveness.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 23 |

| Escherichia coli | 20 |

These results suggest that modifications to the furan ring can enhance antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Organic Synthesis

In organic synthesis, this compound serves as an important building block for constructing complex organic molecules. Its reactivity allows it to participate in:

- Condensation Reactions : Useful for forming new carbon-carbon bonds.

- Functionalization Reactions : Facilitating the introduction of various functional groups.

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing new derivatives from this compound aimed at developing anticancer drugs. The synthesized compounds were tested against multiple cancer cell lines, leading to the identification of several candidates with IC50 values below 15 µM, indicating strong anticancer activity .

Case Study 2: Antimicrobial Screening

Another significant research project involved screening a series of compounds derived from this compound against common pathogens. The results showed that certain derivatives exhibited potent antimicrobial effects, particularly against Gram-positive bacteria, suggesting their potential use in treating bacterial infections .

作用機序

The mechanism of action of 2-Fluoro-4-(furan-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

類似化合物との比較

Similar Compounds

2-Fluorobenzaldehyde: Lacks the furan ring, making it less versatile in certain applications.

4-(Furan-3-yl)benzaldehyde: Lacks the fluorine atom, which may reduce its binding affinity and stability in biological systems.

2-Fluoro-4-(furan-2-yl)benzaldehyde: Similar structure but with the furan ring at a different position, potentially altering its reactivity and properties.

Uniqueness

2-Fluoro-4-(furan-3-yl)benzaldehyde is unique due to the combined presence of a fluorine atom and a furan ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for various research and industrial applications .

生物活性

2-Fluoro-4-(furan-3-yl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block for the synthesis of various pharmaceuticals and biologically active molecules. Understanding its biological activity is crucial for its application in drug development and other scientific research.

The molecular formula of this compound is CHF O, with a molecular weight of 180.16 g/mol. The presence of the fluorine atom and the furan ring enhances its reactivity and binding affinity to biological targets, making it an interesting compound for further investigation.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Properties

The compound has been shown to exhibit significant antimicrobial activity. It can form Schiff bases through condensation reactions, which have demonstrated efficacy against various pathogens. These Schiff bases are believed to inhibit bacterial growth by interfering with essential cellular processes .

Enzyme Interactions

This compound interacts with specific enzymes, leading to enzyme inhibition or activation. Its ability to form covalent bonds with nucleophilic sites on proteins suggests that it may modulate enzymatic activities involved in metabolic pathways .

The mechanism of action for this compound involves several biochemical interactions:

- Binding Interactions : The compound can form hydrogen bonds and covalent interactions with target biomolecules, influencing their function.

- Enzyme Modulation : It can inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Cell Signaling Pathways : By interacting with receptors or signaling molecules, it may affect various cellular processes such as proliferation and apoptosis .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Screening : A study screened this compound against multiple bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that indicates its potential as an antimicrobial agent .

- Cancer Cell Studies : Research has indicated that this compound may inhibit cancer cell proliferation through its effects on specific signaling pathways involved in cell growth and survival.

Data Table: Biological Activity Summary

特性

IUPAC Name |

2-fluoro-4-(furan-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZMWIXIXSDLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。